3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-
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Overview
Description
3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo- is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo- typically involves a multistep process. One common method includes the condensation of 3-nitrobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with thiazolidine-2,4-dione under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan and thiazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under mild conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino, sulfoxide, and sulfone derivatives .
Scientific Research Applications
3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo- involves its interaction with various molecular targets. The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. It also induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A precursor in the synthesis of the compound.
3-Nitrobenzaldehyde: A starting material for the synthesis.
2-Furylmethylamine: Another starting material.
Uniqueness
3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo- stands out due to its unique combination of functional groups, which confer a wide range of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C16H10N2O6S2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C16H10N2O6S2/c19-14(20)8-17-15(21)13(26-16(17)25)7-11-4-5-12(24-11)9-2-1-3-10(6-9)18(22)23/h1-7H,8H2,(H,19,20)/b13-7+ |
InChI Key |
CEHNYMOHYRFEJA-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Origin of Product |
United States |
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